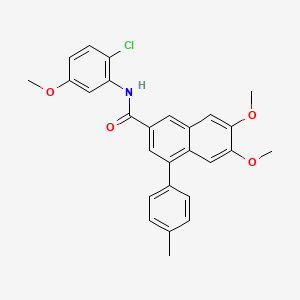
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide
説明
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide, also known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes in the body. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurological disorders, and cancer.
作用機序
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. Adenosine A1 receptors play a critical role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various tissues and organs. It has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor in the cardiovascular system. This compound has also been shown to modulate neurotransmitter release and synaptic transmission in the brain, potentially providing therapeutic benefits in neurological disorders. In addition, this compound has been shown to modulate immune response and inflammation, making it a potential therapeutic agent in inflammatory diseases.
実験室実験の利点と制限
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, allowing for precise modulation of this receptor in vitro and in vivo. This compound has also been extensively studied, with a large body of literature supporting its use in various scientific applications. However, this compound also has some limitations. It is a synthetic compound that may not fully replicate the physiological effects of endogenous adenosine A1 receptor ligands. In addition, this compound may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide. One potential area of investigation is the use of this compound as a therapeutic agent in cardiovascular disorders. This compound has been shown to modulate heart rate and blood pressure, and further studies could explore its potential benefits in conditions such as hypertension and heart failure. Another area of research could be the use of this compound in neurological disorders such as epilepsy and Parkinson's disease. This compound has been shown to modulate neurotransmitter release and synaptic transmission, and further studies could explore its potential therapeutic benefits in these conditions. Finally, future research could investigate the potential use of this compound in inflammatory diseases. This compound has been shown to modulate immune response and inflammation, and further studies could explore its potential benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
科学的研究の応用
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes and diseases. It has been shown to have potent and selective antagonistic activity against the adenosine A1 receptor, making it a valuable tool for studying the function of this receptor in vitro and in vivo. This compound has been used to investigate the role of adenosine A1 receptors in cardiovascular disorders such as hypertension and ischemia-reperfusion injury, as well as neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2S/c22-18-11-12-20(23)21(15-18)27(25,26)24-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCPTOLWTAJXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4748446.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4748453.png)



![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)